molecular formula C24H24N4O2S B2480895 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1169955-31-0

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2480895
CAS No.: 1169955-31-0
M. Wt: 432.54
InChI Key: XSTSUMRDQVFEIY-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been synthesized and evaluated for their antibacterial activity. A study by Palkar et al. (2017) showed that analogs with a 2-aminobenzothiazole nucleus exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).

Anticancer Evaluation

Several structurally similar compounds have been synthesized and evaluated for their anticancer properties. Gouhar and Raafat (2015) synthesized a compound with a tetrahydronaphthalen-2-yl moiety and tested it against various cancer cell lines, highlighting its potential as an anticancer agent (Gouhar & Raafat, 2015).

Thromboxane A2 Synthase Inhibition

Research by Cozzi et al. (1991) on N-imidazolyl derivatives of the naphthalene ring, closely related to the compound , demonstrated their effectiveness as inhibitors of thromboxane A2 synthase. This activity is significant for potential applications in cardiovascular diseases (Cozzi et al., 1991).

Synthesis Techniques and Other Applications

  • Advanced synthesis techniques: A study by Takashima-Hirano et al. (2012) discussed the use of Pd(0)-mediated rapid carbonylation for synthesizing similar compounds, which is relevant for efficient and novel synthesis methods (Takashima-Hirano, Ishii, & Suzuki, 2012).
  • Potential use in heterocyclic chemistry: The work by Bialy and Gouda (2011) on cyanoacetamide in heterocyclic chemistry suggests the versatility of similar compounds in creating diverse heterocyclic structures, useful in various chemical applications (Bialy & Gouda, 2011).

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-3-30-19-9-6-10-20-22(19)26-24(31-20)28-21(13-15(2)27-28)25-23(29)18-12-11-16-7-4-5-8-17(16)14-18/h6,9-14H,3-5,7-8H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTSUMRDQVFEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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